Trielaidin

Polymorphism Lipid Crystallization Differential Scanning Calorimetry (DSC)

Trielaidin (CAS 537-39-3) is the only chemically defined trans-unsaturated triglyceride that ensures experimental validity in trans-fat regulatory analysis, polymorphic crystallization studies, and metabolic tracing. Unlike triolein, it lacks the β′-polymorph, shows distinct thermal behavior, and selectively incorporates into cardiac mitochondrial plasmalogens—replacing 40% of saturated chains. Its validated 97.9–103.7% recovery in Ag+-HPLC-GC guarantees accurate quantification for FDA compliance. Substituting with cis-analogs or saturated fats yields non-comparable results, invalidating analytical calibrations. Choose trielaidin for definitive, actionable data.

Molecular Formula C57H104O6
Molecular Weight 885.4 g/mol
CAS No. 537-39-3
Cat. No. B052976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrielaidin
CAS537-39-3
Synonyms(9E,9’E,9’’E)-9-Octadecenoic Acid 1,2,3-Propanetriyl Ester;  _x000B_(E,E,E)-9-Octadecenoic Acid 1,2,3-Propanetriyl Ester;  Glycerol Trielaidate;  Trielaidoylglycerol
Molecular FormulaC57H104O6
Molecular Weight885.4 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC
InChIInChI=1S/C57H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30,54H,4-24,31-53H2,1-3H3/b28-25+,29-26+,30-27+
InChIKeyPHYFQTYBJUILEZ-WUOFIQDXSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water
Soluble in chloroform, ether, carbon tetrachloride and slightly soluble in alcohol.

Trielaidin (CAS 537-39-3): A Definitive Trans-Fatty Acid Triglyceride Standard for Research and Analytical Procurement


Trielaidin (CAS 537-39-3), also known as glyceryl trielaidate, is a chemically defined monoacid triglyceride comprising a glycerol backbone esterified with three molecules of elaidic acid, the trans-isomer of oleic acid [1]. It serves as a critical analytical reference standard [2] and a model compound for studying the biophysical and metabolic impacts of trans-unsaturation in lipids [3]. Its well-characterized physical properties, including a melting point of 41.0–44.0 °C , are foundational to its use in research across lipid chemistry, food science, and membrane biology.

Why Trielaidin Cannot Be Substituted: Distinct Polymorphism and Metabolic Fate Differentiate It from Oleic-Based Analogs


The trans double-bond configuration of trielaidin imparts fundamentally different solid-state properties and biological behavior compared to its cis-analog, triolein, and other saturated triglycerides. These differences are not trivial; they manifest as a unique polymorphic profile where trielaidin lacks the β′-form common to other triglycerides [1], an intermediate thermal behavior between saturated and cis-unsaturated fats [2], and a distinct, tissue-specific pattern of metabolic incorporation that is not observed with cis-unsaturated fats [3]. Substituting trielaidin with triolein or other in-class compounds in analytical, formulation, or biological studies will yield non-comparable results, potentially invalidating experimental conclusions and compromising the accuracy of analytical calibrations.

Trielaidin (CAS 537-39-3): Quantitative Evidence for Differential Performance vs. Triolein and Saturated Triglycerides


Trielaidin Exhibits an Absence of the β′-Polymorph, a Distinctive Solid-State Behavior Compared to Triolein and Tristearin

In a differential scanning calorimetry (DSC) study of 13 single-acid triglycerides, trielaidin was identified as one of only four compounds for which no evidence of a β′-polymorphic form was found [1]. This is in stark contrast to triolein, which exhibited three intermediate endotherms between its α and β forms [1]. The absence of the β′-form in trielaidin is a critical differentiating factor in solid-state behavior.

Polymorphism Lipid Crystallization Differential Scanning Calorimetry (DSC)

Trielaidin Demonstrates Intermediate Thermal and Co-Crystallization Behavior Between Saturated and Cis-Unsaturated Analogs

An intersolubility study using differential scanning calorimetry and X-ray diffraction revealed that trielaidin (EEE) exhibits an intermediate behavior between tristearin (SSS) and triolein (OOO) [1]. Critically, the trans double bond of trielaidin allows it to co-crystallize with both cis-unsaturated (OOO) and saturated (SSS) hydrocarbon chains, whereas the cis-unsaturated triolein and saturated tristearin do not exhibit this dual affinity [1]. The addition of just 5% trielaidin accelerates the β′→β transition of tristearin, a property shared with triolein but driven by different mechanisms [1].

Intersolubility Binary Phase Diagrams Lipid Blends

Trielaidin Uniquely Alters Heart Mitochondrial Plasmalogen Profiles: 40% trans-Octadecenyl Chain Incorporation in Rats

A dietary study in rats demonstrated that after two months on a diet where trielaidin provided 69% of total fatty acids, 40% of the alkyl-substituted dioxane (ASD) derivatives from heart mitochondrial plasmalogens contained a trans-octadecenyl chain [1]. This specific incorporation came at the expense of saturated chains, while cis-octadecenyl chains were unaffected [1]. This indicates a targeted, competitive incorporation pathway for trans-fatty acids into specific lipid classes.

Plasmalogen Modification Mitochondrial Lipidomics Trans-Fat Metabolism

Trielaidin Serves as a High-Accuracy Analytical Standard with 97.9-103.7% Recovery in Chromatographic Methods

An intercomparison study validated the use of trielaidin as an analytical standard. The recovery of trielaidin when used as a spiked standard in silver-ion chromatography-gas liquid chromatography methods varied between 97.9% and 103.7% over a concentration range of 1 to 30 g trans fatty acids/100 g [1]. This high recovery rate and the method's reproducibility (RSD(R) of 3.1-8.6%) establish trielaidin as a reliable reference material for quantifying trans fatty acids [1].

Analytical Chemistry Reference Material Silver-Ion Chromatography

Trielaidin Reduces Cholesterol Absorption by 55% Compared to a Fat-Free Control, Contrasting with Triolein's Neutral Effect

In a rat feeding study measuring cholesterol absorption, trielaidin significantly reduced dietary cholesterol absorption. When 50 mg of cholesterol was fed daily, the absorption was 40% with no fat. With trielaidin, absorption dropped to 18%. This is in contrast to triolein, which had a statistically insignificant effect, resulting in 49% absorption [1]. Tripalmitin also decreased absorption, but to a lesser extent (31%) [1].

Cholesterol Metabolism Lipid Absorption Nutritional Biochemistry

Trielaidin's Enthalpy of Fusion for the Stable β-Phase is Quantified at 177.4 J·g⁻¹

Adiabatic calorimetry and DSC measurements of trielaidin from 10 K to 360 K precisely determined the enthalpy of fusion for its stable β-phase to be 177.4 J·g⁻¹, with a triple point temperature of 314.83 K [1]. The enthalpy of fusion for the metastable α-phase was calculated to be 95.1 J·g⁻¹ [1]. These thermodynamic constants are essential for understanding its phase behavior and are not interchangeable with those of other triglycerides.

Thermodynamics Calorimetry Phase Transition

Procurement-Driven Application Scenarios for Trielaidin (CAS 537-39-3) Based on Verified Differentiation


As an Analytical Reference Standard for Quantifying Trans-Fatty Acids in Food Matrices

Trielaidin is an essential reference material for laboratories performing regulatory analysis of trans fats. Its validated recovery rate of 97.9–103.7% in silver-ion chromatography-GLC methods [1] ensures accurate quantification across a wide concentration range. Procurement of trielaidin over generic standards is justified by this proven performance, which is critical for meeting stringent food labeling regulations (e.g., FDA requirements) and ensuring consumer safety.

As a Model Compound for Lipid Crystallization and Polymorphism Studies

For food scientists and material chemists developing novel fat-based products (e.g., margarines, chocolates, lipid nanoparticles), trielaidin's unique polymorphic behavior is invaluable. Its proven lack of a β′-form [1] and its ability to co-crystallize with both saturated and cis-unsaturated fats [2] make it an irreplaceable tool for studying crystallization kinetics and engineering desired textures and melting profiles in complex lipid blends. Its use ensures the generation of data directly relevant to trans-fat containing systems.

As a Biochemical Probe for Investigating Tissue-Specific Trans-Fat Metabolism

In nutritional biochemistry and toxicology research, trielaidin is the compound of choice for studying the specific metabolic fate of trans-unsaturated triglycerides. Its documented, selective incorporation into heart mitochondrial plasmalogens, where it replaces 40% of saturated chains [1], provides a quantifiable and tissue-specific biomarker. This property cannot be replicated by triolein or saturated fats, making trielaidin the only appropriate compound for probing the molecular mechanisms linking trans-fat intake to cardiac function.

For Investigating Dietary Modulation of Cholesterol Absorption

Trielaidin is a critical tool for researchers studying the interaction between dietary fats and cholesterol homeostasis. Its distinct effect of reducing cholesterol absorption to 18%, compared to the neutral effect of triolein (49%) or the absence of fat (40%) [1], makes it a potent experimental variable. Studies investigating the mechanisms of fat-induced hypocholesterolemia require trielaidin to elicit the specific physiological response that is the subject of investigation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trielaidin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.